molecular formula C29H28N4O4S B2602147 N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892381-08-7

N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2602147
CAS No.: 892381-08-7
M. Wt: 528.63
InChI Key: CEXGNRBCWSLJNV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the sulfanyl group and the acetamide moiety. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is unique due to its specific structural features and functional groups. Similar compounds include:

These comparisons highlight the distinct properties and potential applications of this compound.

Biological Activity

N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure includes multiple functional groups that may interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N4O4S with a molecular weight of 528.6 g/mol. The compound features a unique triazatricyclo framework and includes an acetamide and sulfanyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC29H28N4O4S
Molecular Weight528.6 g/mol
Purity≥95%

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in cellular pathways. The diverse functional groups present in its structure allow for potential binding to various biological targets that could modulate their activity.

Potential Biological Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to receptors that play crucial roles in signal transduction and gene expression.

Biological Activity Studies

Preliminary studies on structurally similar compounds indicate potential antimicrobial and anticancer properties. For instance:

  • Anticancer Activity : Compounds with similar structural features have shown promising results against cancer cell lines. In vitro studies suggest that modifications to the phenyl groups can enhance cytotoxicity against various cancer types.
    • Case Study : A related compound demonstrated an IC50 value of 0.3 μM against cancer cells, indicating significant potency compared to other analogs (IC50 = 7.5 μM) .
  • Antimicrobial Activity : Similar compounds have been reported to exhibit antimicrobial effects by interacting with bacterial enzymes or disrupting cellular processes.

Research Findings

Research indicates that the biological activity of this compound is still under investigation; however, its structural complexity suggests a high potential for diverse applications.

Summary of Findings:

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity observed in cell lines with IC50 values as low as 0.3 μM .
Antimicrobial ActivityPotential interactions with bacterial enzymes suggested .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-16-8-9-21(10-17(16)2)31-25(35)15-38-29-24-12-23-20(14-34)13-30-18(3)26(23)37-28(24)32-27(33-29)19-6-5-7-22(11-19)36-4/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXGNRBCWSLJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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